Adamantan-2-ylmethanesulfonamide

Description

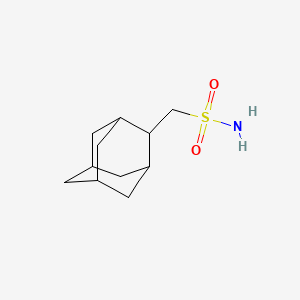

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-adamantylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S/c12-15(13,14)6-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-6H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQNMNWIIYTTHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic compounds, offering detailed information about the chemical environment of individual atoms. For Adamantan-2-ylmethanesulfonamide, a combination of one-dimensional and two-dimensional NMR techniques provides an unambiguous assignment of its proton and carbon skeletons.

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number of different types of protons and their neighboring environments within a molecule. In this compound, the spectrum would be expected to show distinct signals for the protons of the adamantane (B196018) cage, the methylene (B1212753) group adjacent to the sulfonyl group, and the amine proton of the sulfonamide. The chemical shifts (δ) of the adamantane protons are typically observed in the upfield region of the spectrum, often as a complex pattern of overlapping multiplets due to the rigid cage structure and the numerous small coupling constants between non-equivalent protons. The methylene protons adjacent to the electron-withdrawing sulfonamide group would appear as a distinct signal, likely a multiplet depending on the coupling with the neighboring adamantane proton. The sulfonamide NH proton signal is also characteristic and its chemical shift can be influenced by solvent and concentration.

Detailed ¹H NMR data for adamantane and related structures can be found in various chemical databases and literature. spectrabase.comnetlify.app The specific shifts for this compound would require experimental determination.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The adamantane cage itself presents a set of characteristic signals. For unsubstituted adamantane, two signals are observed due to its high symmetry. chemicalbook.comnih.gov In the case of this compound, the substitution at the C-2 position breaks this symmetry, leading to a greater number of distinct signals for the adamantane carbons. The carbon of the methylene group attached to the sulfonamide will have a characteristic chemical shift influenced by the adjacent sulfur atom.

Predictive tools and spectral databases for similar adamantane derivatives can provide estimated chemical shifts. chemicalbook.comspectrabase.com However, for definitive assignment, experimental data is essential.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.netprinceton.eduyoutube.com For this compound, COSY would be instrumental in tracing the connectivity between the protons within the rigid adamantane framework and confirming the relationship between the methylene protons and the adjacent adamantane proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netprinceton.eduharvard.edu In the context of this compound, NOESY can help to confirm the stereochemical arrangement of the substituents on the adamantane cage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netprinceton.eduyoutube.com By analyzing the HSQC spectrum, each proton signal can be directly linked to its attached carbon atom, greatly simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). researchgate.netyoutube.com HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments, such as connecting the methanesulfonamide (B31651) group to the adamantane cage.

J-Modulated Spin-Echo (JMOD) or similar spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. These experiments are based on the number of attached protons and provide valuable information for the complete assignment of the ¹³C NMR spectrum of this compound by confirming the multiplicity of each carbon signal. nih.govrsc.orgmanchester.ac.uksoton.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. measurlabs.comeuropa.eu For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₁H₁₉NO₂S). sciengine.comrsc.org This technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in the identity of the molecule.

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information. mdpi.commigrationletters.comnih.govcaltech.edu This technique determines the precise spatial arrangement of all atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would unequivocally confirm the connectivity of the atoms, the conformation of the adamantane cage, and the geometry of the sulfonamide group. It would also reveal details of intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.comnih.gov

Chromatographic Techniques in Purity Assessment and Isolation

The purification and assessment of purity for adamantane-containing compounds, including this compound, rely heavily on various chromatographic techniques. The rigid, lipophilic adamantane cage combined with the polar sulfonamide group necessitates versatile separation methods to isolate the target compound from starting materials, byproducts, and isomers, as well as to confirm its final purity. The primary techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often supplemented by column chromatography for preparative scale purification.

High-Performance Liquid Chromatography (HPLC) stands out as a principal method for both the analysis and purification of adamantane sulfonamides. nanobioletters.comrsc.org Reversed-Phase HPLC (RP-HPLC) is particularly common for assessing the purity of sulfonamide-containing molecules. nanobioletters.comresearchgate.net This technique typically utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, often a mixture of water with organic solvents like acetonitrile (B52724) and methanol (B129727). nanobioletters.com The gradient and composition of the mobile phase can be finely tuned to achieve effective separation of the main compound from any impurities. For instance, methods have been developed for sulfonamides using a mobile phase of distilled water, acetonitrile, and methanol with phosphoric acid to adjust the pH, ensuring sharp and well-resolved peaks. nanobioletters.com The purity of synthesized adamantane derivatives is frequently confirmed by HPLC, which provides quantitative data on the percentage of the main component. scispace.comrsc.org

For chiral adamantane derivatives, which can be synthesized as enantiomers or diastereomers, chiral chromatography is indispensable for their resolution. acs.org Preparative chiral HPLC allows for the effective separation and isolation of individual enantiomers, which is crucial as different stereoisomers can exhibit varied biological activity. rsc.org Specialized chiral stationary phases, such as polysaccharide-based columns, are employed for this purpose, with mobile phases like hexane/isopropyl alcohol mixtures. rsc.orgenamine.net

Gas Chromatography (GC) is another powerful tool, especially for analyzing the regioselectivity of reactions involving the adamantane core and for determining product yields. nih.gov Given the volatility of some adamantane derivatives, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide high-resolution separation and sensitive detection. nih.govpublish.csiro.au

For larger-scale purification following synthesis, traditional column chromatography is a fundamental step. cuni.cz Using silica (B1680970) gel as the stationary phase, mixtures of solvents are used to elute different components based on their polarity, effectively separating the desired adamantane product from reaction residues. cuni.czunizg.hr The fractions are typically monitored by Thin-Layer Chromatography (TLC) before being combined and further analyzed for purity by HPLC or other spectroscopic methods. mdpi.com

The following tables summarize typical chromatographic conditions used for the analysis and purification of adamantane derivatives and sulfonamides, which are directly applicable to this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

| Technique | Stationary Phase | Mobile Phase | Detector | Purpose | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 (250 x 4.6 mm, 5 µm) | Water/Acetonitrile/Methanol (60:35:5), pH 2.5 with Phosphoric Acid | UV (278 nm) | Purity Assessment & Reaction Monitoring | nanobioletters.com |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OJ-H) | Hexane/Isopropyl Alcohol (80:20) | UV/DAD | Enantiomeric Separation | enamine.net |

| HPLC-DAD | Not specified | Not specified | Diode-Array Detector (DAD) at 254 nm & 280 nm | Purity Evaluation | rsc.org |

| RP-HPLC | Luna C8 (250 mm x 21.2mm, 10µm) | Not specified | UV | Preparative Isolation of Impurity | researchgate.net |

Table 2: Gas Chromatography (GC) and Other Methods

| Technique | Stationary Phase (Column) | Carrier Gas/Mobile Phase | Detector | Purpose | Reference |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | Not specified | Not specified | Not specified | Yield Determination | nih.gov |

| Column Chromatography | Silica Gel | EtOAc/EtOH/Et3N (100:10:1) | TLC | Preparative Purification | unizg.hr |

| GC-MS | Not specified | Helium | Mass Spectrometry (MS) | Isomer Differentiation | publish.csiro.au |

Computational Chemistry and Molecular Modeling Studies

In Silico Prediction of Molecular Interactions and Activities

In silico prediction methods are foundational to the computational assessment of novel compounds like Adamantan-2-ylmethanesulfonamide. These methods utilize the three-dimensional structure of a molecule to forecast its interactions with biological macromolecules and predict its potential biological activities. nih.gov The process often begins with the generation of a 3D conformation of the compound, which is then used in various computational screening and prediction protocols.

Deep neural multi-task learning represents an advanced approach for in silico prediction of molecular binding. nih.gov This method has shown promise, particularly for its ability to handle imbalanced data and reduce overfitting, which are common challenges in biological data. nih.gov For this compound, such a model could be trained on large datasets of known ligand-target interactions from databases like ChEMBL to predict its bioactivity profile across numerous human targets. nih.gov The effectiveness of this multi-task learning is significantly enhanced when predictions are made for a set of structurally similar targets. nih.gov

The general workflow for predicting molecular interactions involves several key steps, as outlined in the table below.

Table 1: General Workflow for In Silico Prediction of Molecular Interactions

| Step | Description |

|---|---|

| 1. Compound Preparation | Generation of a high-quality 3D structure of this compound. This includes assigning correct atom types, bond orders, and protonation states. |

| 2. Target Database Selection | Selection of a relevant database of biological targets (e.g., proteins, enzymes). This can be a broad collection of human proteins or a focused set, such as kinases or G-protein coupled receptors. |

| 3. Interaction Prediction | Use of computational algorithms, ranging from simple similarity searches to complex machine learning models, to predict binding events between the compound and the targets. nih.govnih.gov |

| 4. Scoring and Ranking | Predicted interactions are scored and ranked based on the likelihood of binding. This helps prioritize potential targets for further investigation. |

| 5. Data Analysis | Analysis of the predicted interaction profile to identify potential primary targets and off-targets, thereby forecasting the compound's biological activities and potential side effects. nih.gov |

These predictive models are continually refined as more experimental data becomes available, creating a feedback loop that improves the accuracy of future in silico assessments.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide detailed insights into how a ligand, such as this compound, interacts with its biological target at an atomic level. nrfhh.com

Molecular Docking Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. nrfhh.com The process involves sampling numerous possible binding poses and using a scoring function to rank them, with lower scores typically indicating more favorable binding. nrfhh.com For adamantane-based compounds, docking studies have been successfully used to investigate their interaction with targets like the sigma-2 receptor. nih.gov In such studies, the adamantane (B196018) cage often binds within a hydrophobic pocket of the receptor. nih.gov A hypothetical docking study of this compound would assess its binding energy and interaction patterns, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of a target protein. nih.govmdpi.com

Table 2: Illustrative Molecular Docking Results for an Adamantane Derivative

| Parameter | Value/Description | Reference |

|---|---|---|

| Target Protein | Sigma-2 (σ2) Receptor (Homology Model) | nih.gov |

| Binding Energy Score | Comparable to reference ligands | nih.gov |

| Key Interactions | Hydrophobic interactions with L26, L38, A64, W65 | nih.gov |

| Binding Site | The adamantane ring system binds to a hydrophobic pocket. | nih.gov |

This table is illustrative, based on findings for similar adamantane-based compounds.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based drug design methods used when the 3D structure of the target is unknown or to understand the key chemical features required for biological activity. schrodinger.comddg-pharmfac.net

Quantitative Structure-Activity Relationship (QSAR) QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ddg-pharmfac.netbiolscigroup.us This is achieved by calculating molecular descriptors (e.g., electronic, steric, hydrophobic properties) and correlating them with activity data through statistical methods like partial least squares (PLS). nih.gov For a series of analogs of this compound, a 3D-QSAR model could be developed. nih.govneovarsity.org This involves aligning the molecules and calculating interaction fields (steric and electrostatic) around them. The resulting model can create contour maps that visualize regions where modifications to the structure would likely enhance or diminish activity, guiding the design of more potent compounds. nih.gov

Table 3: Key Components of a 3D-QSAR Study

| Component | Description |

|---|---|

| Training Set | A series of structurally related compounds (analogs of this compound) with measured biological activities. |

| Molecular Descriptors | Typically steric and electrostatic fields calculated on a 3D grid surrounding the aligned molecules. |

| Statistical Method | A regression technique, such as CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis), to build the predictive model. nih.gov |

| Model Validation | Internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model building) to assess the model's predictive power. biolscigroup.us |

| Contour Maps | Visual representations indicating where steric bulk, positive charge, or negative charge is favorable or unfavorable for activity. |

Pharmacophore Modeling A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific target. nih.govmdpi.com These features include hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. nih.gov A pharmacophore model for this compound and its analogs could be generated based on the structures of active compounds. researchgate.net This model serves as a 3D query to screen large compound libraries for new molecules that match the pharmacophoric features, potentially identifying novel scaffolds with the desired biological activity. schrodinger.commdpi.com

Off-Target Interaction Prediction and Polypharmacology Assessment

Predicting unintended interactions is critical in drug development to anticipate potential side effects or to identify opportunities for drug repurposing. stanford.edunih.gov Polypharmacology, the concept that a single drug can interact with multiple targets, is now a central consideration in drug discovery. nih.govd-nb.info

Off-Target Interaction Prediction Computational methods can predict the potential off-targets of this compound by comparing its properties to those of ligands with known target profiles. nih.gov These methods can be based on 2D structural similarity, 3D shape and electrostatic similarity (e.g., Surflex-Sim), or machine learning models trained on vast bioactivity data. stanford.edudiva-portal.org Such analyses can generate a ranked list of likely off-targets, which can then be prioritized for experimental testing. A computational Off-Target Safety Assessment (OTSA) could predict interactions for this compound across a significant portion of the human proteome, providing an early warning for potential safety liabilities. nih.gov

Table 4: Approaches for Off-Target and Polypharmacology Prediction

| Method | Principle | Application to this compound |

|---|---|---|

| Ligand-Based Similarity | Compares the compound's 2D or 3D features to databases of active compounds. stanford.edu | Identifies known targets of structurally or shape-similar molecules. |

| Machine Learning Models | Uses algorithms trained on large-scale drug-target interaction data to predict new interactions. nih.gov | Predicts a probability score for interaction with a panel of hundreds or thousands of targets. nih.govdiva-portal.org |

| Inverse/Reverse Docking | Docks the compound into the binding sites of a large collection of proteins. | Identifies proteins to which the compound is predicted to bind with high affinity. |

| Pharmacophore Screening | Screens the compound against a library of pharmacophore models representing various targets. lilab-ecust.cn | Identifies potential targets by matching the compound's chemical features to those required for binding. |

By integrating these computational strategies, a comprehensive profile of this compound's likely molecular interactions can be constructed, guiding its future development and application in chemical biology and medicinal chemistry.

Medicinal Chemistry and Drug Design Principles

Role of Adamantane (B196018) Moiety in Bioavailability and Lipophilicity Modulation

The adamantane cage is a prominent structural motif in medicinal chemistry, largely due to its unique physicochemical properties that significantly influence a drug molecule's behavior in the body. researchgate.net Composed of a rigid, diamondoid hydrocarbon structure, the adamantane moiety is exceptionally lipophilic, or "fat-loving." researchgate.netnih.gov This characteristic is a critical factor in modulating a drug's bioavailability—the extent and rate at which the active substance is absorbed and becomes available at the site of action.

Furthermore, the bulky and sterically hindered nature of the adamantane scaffold can protect adjacent functional groups from metabolic degradation by enzymes in the body. publish.csiro.au This metabolic stability can lead to a longer plasma half-life, meaning the drug remains in the bloodstream for a more extended period, potentially enhancing its therapeutic effect. researchgate.netpublish.csiro.au The adamantane moiety is often described as a "lipophilic bullet," capable of carrying a pharmacophore to its target with improved pharmacokinetic properties. researchgate.netnih.gov

Table 1: Physicochemical Properties of Adamantane Derivatives

| Compound | Structure | Key Feature | Impact on Physicochemical Properties | Reference(s) |

|---|---|---|---|---|

| Amantadine (B194251) | Adamantane with an amino group | Simple adamantane base | High lipophilicity, enables CNS penetration | publish.csiro.au |

| Adamantyl-ureas | Adamantane linked to a urea (B33335) group | Increased lipophilicity | Often face bioavailability issues due to poor water solubility despite high lipophilicity | bohrium.com |

| Adamantane-sulfonamides | Adamantane linked to a sulfonamide | Combination of lipophilic and polar groups | Solubility is influenced by the interplay between the bulky adamantane and the hydrogen-bonding sulfonamide group | rsc.org |

Scaffold Design for Enhanced Biological Efficacy and Selectivity

In drug design, a scaffold refers to the core structure of a molecule to which various functional groups are attached. The design of this scaffold is paramount for achieving high biological efficacy and selectivity. The adamantane structure serves as a rigid and predictable three-dimensional scaffold. nih.govnih.gov Unlike flexible linear chains or flat aromatic rings, the adamantane cage has a well-defined and non-planar geometry. publish.csiro.aunih.gov

This rigidity is a significant advantage in drug design. It allows for the precise and controlled spatial orientation of appended functional groups, which is crucial for optimizing interactions with the specific amino acid residues in a biological target's binding site, such as an enzyme or receptor. researchgate.netpublish.csiro.aupublish.csiro.au This precise positioning can lead to a stronger binding affinity (potency) and a higher degree of selectivity, as the molecule fits more snugly and accurately into the intended target site while avoiding off-target interactions that could cause side effects. publish.csiro.aunih.gov

The use of such three-dimensional scaffolds is a key strategy to escape the "flat land" of traditional drug discovery, which has often been dominated by planar aromatic structures. researchgate.netpublish.csiro.aupublish.csiro.au By exploring three-dimensional chemical space, medicinal chemists can design novel molecules like Adamantan-2-ylmethanesulfonamide that present functional groups in unique vectors, unlocking new and improved interactions with biological targets. nih.gov

Table 2: Adamantane as a Scaffold in Drug Design

| Scaffold Feature | Description | Advantage in Drug Design | Reference(s) |

|---|---|---|---|

| Rigidity | The carbon cage is conformationally locked and does not easily bend or rotate. | Provides a stable platform for attaching functional groups, reducing the entropic penalty of binding to a target. | researchgate.netpublish.csiro.au |

| Three-Dimensionality | The scaffold is non-planar and occupies a defined volume of space. | Allows for the precise spatial arrangement of substituents to match the topology of a target's binding pocket, enhancing selectivity and potency. | publish.csiro.aunih.gov |

| Metabolic Stability | The bulky cage can shield nearby chemical bonds from enzymatic attack. | Increases the drug's half-life and duration of action. | publish.csiro.au |

Molecular Hybridization and Structure-Activity Relationship (SAR) Studies for Lead Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. Two key strategies employed in this phase are molecular hybridization and structure-activity relationship (SAR) studies.

Molecular Hybridization involves combining two or more distinct pharmacophores (the parts of a molecule responsible for its biological activity) into a single hybrid compound. researchgate.netresearchgate.net The goal is to create a new molecule with an improved or synergistic activity profile. In this context, the adamantane moiety can be considered a "pharmacokinetic-modifying" pharmacophore. Adding an adamantane unit to a known active molecule can improve its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netresearchgate.net For this compound, the adamantane group is hybridized with a methanesulfonamide (B31651) moiety, a functional group known to interact with various biological targets, notably enzymes like carbonic anhydrases. nih.govsciepub.com

Structure-Activity Relationship (SAR) studies are the systematic investigation of how changes in a molecule's structure affect its biological activity. nih.gov By synthesizing and testing a series of related analogs, medicinal chemists can deduce which parts of the molecule are essential for its activity. For adamantane-sulfonamide derivatives, SAR studies have been crucial in understanding how to optimize their inhibitory effects on specific enzymes. For example, research on adamantyl-benzenesulfonamide derivatives as carbonic anhydrase inhibitors has shown that the nature and position of substituents on both the adamantane cage and the aromatic ring drastically affect inhibitory potency and isoform selectivity. nih.gov One study highlighted that replacing a 1,3,4-thiadiazole-sulfonamide fragment with a benzenesulfonamide (B165840) fragment in an adamantane-containing inhibitor dramatically altered the binding mode and inhibition profile against several human carbonic anhydrase isoforms. nih.gov Such studies provide a rational basis for the targeted design of more effective and selective drug candidates.

Table 3: Example of a Structure-Activity Relationship (SAR) Study on Adamantane-Based Carbonic Anhydrase Inhibitors

| Compound | Structural Modification | hCA II Inhibition (Kᵢ, nM) | Key Finding | Reference(s) |

|---|---|---|---|---|

| Analog 1 | 4-(1-Adamantylcarboxamidomethyl)benzenesulfonamide | 13.2 | The benzenesulfonamide linked to the adamantyl group shows potent inhibition. | nih.gov |

| Analog 2 | 5-(1-Adamantylcarboxamido)-1,3,4-thiadiazole-2-sulfonamide | 89.0 | Replacing the phenyl ring with a thiadiazole ring significantly decreases inhibitory potency against this specific isoform. | nih.gov |

| Analog 3 | 4-(1-Adamantylacetamido)benzenesulfonamide | 9.8 | Slight modification of the linker between the adamantane and phenyl ring can fine-tune activity. | nih.gov |

Future Directions and Research Perspectives

Novel Synthetic Approaches and Catalyst Development

The synthesis of Adamantan-2-ylmethanesulfonamide, while not extensively detailed in current literature, can be envisaged through the preparation of key precursors such as 2-aminoadamantane (B82074) or 2-adamantylmethanamine, followed by sulfonylation. Future research is likely to focus on developing more efficient and scalable synthetic routes.

One promising avenue lies in the advancement of C-H functionalization reactions. figshare.comcuni.cz Direct, catalyst-controlled functionalization of the adamantane (B196018) core at the secondary (C2) position would offer a more atom-economical approach compared to traditional multi-step syntheses that often start from pre-functionalized adamantanes. cuni.cz The development of novel catalysts, including photoredox and hydrogen atom transfer (HAT) catalysts, could enable the selective installation of a methanesulfonamide (B31651) group or a suitable precursor with high regioselectivity. figshare.comcuni.cz

Flow-based synthesis represents another key area for development. A continuous-flow process for the synthesis of precursors like 2-aminoadamantane-2-carboxylic acid has already been demonstrated to be high-yielding, scalable, and safer than traditional batch methods. figshare.comdurham.ac.ukacs.orgworktribe.com Applying similar microreactor technologies to the synthesis of this compound could offer significant advantages in terms of reaction control, safety, and scalability.

Furthermore, the exploration of novel sulfonylation reagents and methodologies is warranted. While traditional methods involve the reaction of an amine with a sulfonyl chloride, newer approaches, such as the use of sulfonyl fluorides or the one-pot synthesis of sulfonamides from unactivated acids and amines, could provide milder and more versatile routes to this compound and its derivatives. nih.govorganic-chemistry.org

Table 1: Potential Synthetic Precursors and Methods

| Precursor | Synthetic Approach | Key Advantages |

| 2-Aminoadamantane | Flow-based synthesis from adamantane derivatives figshare.comdurham.ac.ukacs.orgworktribe.com | High yield, scalability, enhanced safety |

| 2-Adamantylmethanamine | Reduction of 2-adamantanecarboxamide or related nitriles | Established chemical transformation |

| Adamantane | Direct C-H functionalization with novel catalysts figshare.comcuni.cz | Atom economy, reduced synthetic steps |

Advanced Computational Methodologies for Drug Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of adamantane-based drug candidates, including derivatives of this compound. bohrium.commdpi.com Advanced computational techniques can provide deep insights into the structure-activity relationships (SAR) and guide the design of molecules with enhanced potency and selectivity.

Molecular dynamics (MD) simulations, for instance, can be employed to study the conformational behavior of this compound and its interaction with biological targets in a dynamic environment. bohrium.com These simulations can help to understand the binding modes and the stability of the ligand-protein complex.

Quantum mechanics (QM) calculations can provide detailed information about the electronic properties of the molecule, such as orbital energies and charge distribution, which are crucial for understanding its reactivity and interaction with target receptors. bohrium.com The integration of QM with molecular mechanics (QM/MM) methods allows for the study of large biological systems with high accuracy.

Furthermore, techniques like fragment-based drug discovery (FBDD) and computer-assisted drug design (CADD) can be utilized to identify and optimize new adamantane derivatives. researchgate.net By computationally screening virtual libraries of adamantane-based fragments, researchers can identify promising lead compounds that can then be synthesized and tested experimentally. nih.gov

Table 2: Computational Techniques for Adamantane Drug Design

| Computational Method | Application in Adamantane Research | Reference |

| Molecular Dynamics (MD) Simulations | Studying ligand-protein interactions and conformational dynamics. | bohrium.com |

| Quantum Mechanics (QM) Calculations | Determining electronic properties and reactivity. | bohrium.com |

| Fragment-Based Drug Discovery (FBDD) | Identifying novel lead compounds from fragment libraries. | researchgate.net |

| Computer-Assisted Drug Design (CADD) | Guiding the design and optimization of potent drug candidates. | nih.gov |

Identification of New Biological Targets for Adamantane Derivatives

The unique physicochemical properties of the adamantane cage have led to its incorporation into a wide range of clinically used drugs targeting various biological systems. rsc.orgnih.gov While some adamantane sulfonamides have been investigated as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the full spectrum of potential biological targets for this compound and its analogs remains largely unexplored. nih.gov

Future research should focus on screening this compound and libraries of related derivatives against a diverse panel of biological targets. This could include enzymes, ion channels, and receptors implicated in various diseases. For example, given the lipophilic nature of the adamantane moiety, targets within the central nervous system (CNS) could be of particular interest. rsc.org

In silico screening methods, such as molecular docking and virtual screening, can be employed to predict potential binding affinities of adamantane sulfonamides to a wide array of protein structures. These computational predictions can then be validated through in vitro and in vivo experiments. A recent study on sulfonamide analogs of memantine, an adamantane-based drug, suggested potential targeting of DDR1 or RET proteins in glioblastoma, highlighting the potential for identifying novel anticancer targets.

Development of Research Tools and Probes for Biological Systems

The rigid and well-defined structure of the adamantane scaffold makes it an excellent platform for the development of sophisticated research tools and probes to investigate complex biological systems.

Adamantane-modified fluorescent dyes have been developed for cell imaging and as probes for specific cellular components. acs.org The adamantane moiety can act as an anchor to localize a fluorescent probe to a particular environment, such as the lipid bilayer of a cell membrane. By attaching a suitable fluorophore to the this compound backbone, novel fluorescent probes could be designed to study the distribution and dynamics of specific biological targets.

Furthermore, adamantane derivatives can be utilized in the development of chemical probes for target identification and validation. By incorporating a reactive group or a tag onto the this compound structure, researchers can create tools for affinity-based protein profiling and other chemoproteomic techniques.

The development of adamantane-based spin labels for electron paramagnetic resonance (EPR) spectroscopy is another promising area. These probes can provide valuable information about the structure and dynamics of biological membranes.

Table 3: Adamantane-Based Research Tools

| Tool/Probe Type | Application |

| Fluorescent Probes | Cell imaging, localization studies |

| Chemical Probes | Target identification and validation |

| Spin Labels | Studying membrane structure and dynamics |

Q & A

Basic: What are the standard synthetic routes for Adamantan-2-ylmethanesulfonamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves two approaches:

Direct Sulfonylation: Reacting adamantan-2-ylmethaneamine with sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere. Temperature control (0–25°C) minimizes side reactions like hydrolysis .

Schiff Base Intermediate: Formation of a Schiff base via condensation of adamantane derivatives with aldehydes, followed by reduction (e.g., NaBH₄ in methanol) and subsequent sulfonylation .

Optimization Strategies:

- Use catalysts like triethylamine to neutralize HCl byproducts.

- Monitor reaction progress via TLC or HPLC.

- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify adamantane core signals (e.g., bridgehead protons at δ 1.6–2.1 ppm) and sulfonamide group (-SO₂NH₂, δ 3.3–3.7 ppm for NH₂). Use deuterated chloroform (CDCl₃) for solubility .

- IR Spectroscopy: Confirm sulfonamide via S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .

- Mass Spectrometry (MS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 214) and fragmentation patterns .

- Elemental Analysis: Ensure >98% purity by matching experimental vs. theoretical C, H, N, S percentages .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

Methodological Answer:

Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from:

- Conformational Isomerism: Adamantane’s rigidity reduces isomerism, but sulfonamide group rotation can cause dynamic effects. Use variable-temperature NMR to assess .

- Impurity Interference: Re-run chromatography with alternative solvents (e.g., dichloromethane/methanol) or employ preparative HPLC .

- Crystallographic Validation: Resolve ambiguities via X-ray diffraction (e.g., as in ’s hemihydrate structure) .

- Cross-Technique Correlation: Compare NMR, IR, and MS data to identify consistent anomalies .

Advanced: What strategies improve catalytic efficiency in sulfonamide group reactions for adamantane derivatives?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate sulfonylation .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines.

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining yields >85% .

- Kinetic Studies: Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reagent stoichiometry .

Basic: How does the adamantane core influence the physicochemical properties of this compound?

Methodological Answer:

- Lipophilicity: Adamantane’s hydrophobic cage increases logP (experimental logP ≈ 2.5), enhancing membrane permeability .

- Thermal Stability: High melting point (>300°C) due to rigid tetracyclic structure .

- Solubility: Poor aqueous solubility (improved via co-solvents like DMSO or cyclodextrin inclusion complexes) .

Advanced: What experimental designs are recommended for studying the biological activity of this compound?

Methodological Answer:

- In Vitro Assays:

- In Vivo Models: Administer derivatives in rodent models (e.g., 10–50 mg/kg doses) with pharmacokinetic profiling (HPLC-MS for plasma concentration) .

- Structure-Activity Relationship (SAR): Synthesize analogs with modified sulfonamide substituents (e.g., methyl, phenyl) and compare IC₅₀ values .

Basic: What are the best practices for handling and storing this compound in laboratory settings?

Methodological Answer:

- Storage: Keep in airtight containers under inert gas (argon) at –20°C to prevent oxidation .

- Handling: Use glove boxes for hygroscopic batches; avoid prolonged exposure to light (UV degradation) .

- Waste Disposal: Neutralize with 10% NaOH before incineration to prevent sulfur oxide emissions .

Advanced: How can computational methods complement experimental studies on this compound?

Methodological Answer:

- Docking Simulations: Predict binding affinities to viral proteins (e.g., influenza M2 proton channel) using AutoDock Vina .

- DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain sulfonamide reactivity .

- MD Simulations: Study adamantane’s conformational stability in lipid bilayers to optimize drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.